

BF-844 solubility and preparation for experiments

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Compound of Interest

Compound Name: BF-844

Cat. No.: B606051

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Application Notes and Protocols for BF-844

For Researchers, Scientists, and Drug Development Professionals

Introduction

BF-844 is a small molecule compound identified through high-throughput screening as a stabilizer of the mutant clarin-1 (CLRN1) protein, specifically the N48K variant, which is a common cause of Usher syndrome type III (USH3).[1][2] USH3 is an autosomal recessive disorder characterized by progressive hearing loss and retinitis pigmentosa. The CLRN1-N48K mutation leads to protein misfolding and degradation, resulting in the loss of function. **BF-844** offers a potential therapeutic strategy by rescuing the mutant protein, thereby mitigating the progression of hearing loss.[1][3]

Chemical Properties and Solubility

Property	Value	Reference
Molecular Formula	C ₂₁ H ₁₉ ClN ₄ O	
Molecular Weight	378.85 g/mol	
IUPAC Name	1-(4-chloro-3,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol	
CAS Number	1404506-35-9	
Appearance	Solid powder	
Purity	>98%	
Solubility	Soluble in DMSO	[4]

Note on Solubility: While **BF-844** is known to be soluble in Dimethyl Sulfoxide (DMSO), a specific quantitative value (e.g., mg/mL) is not readily available in the reviewed literature. It is recommended to perform a solubility test to determine the maximum concentration for stock solution preparation.

Mechanism of Action

BF-844 acts as a pharmacological chaperone, stabilizing the misfolded CLRN1-N48K protein. This stabilization is achieved through the inhibition of Heat Shock Protein 60 (HSP60) and, to a lesser extent, Heat Shock Protein 90 (HSP90).[4] By inhibiting these chaperones, **BF-844** prevents the premature degradation of the mutant CLRN1 protein, allowing for its proper trafficking to the plasma membrane.[4] In vitro studies have shown that treatment with **BF-844** can induce the transport of approximately 6% of the total CLRN1-N48K to the plasma membrane.[4]

Mechanism of action of **BF-844**.

Experimental Protocols

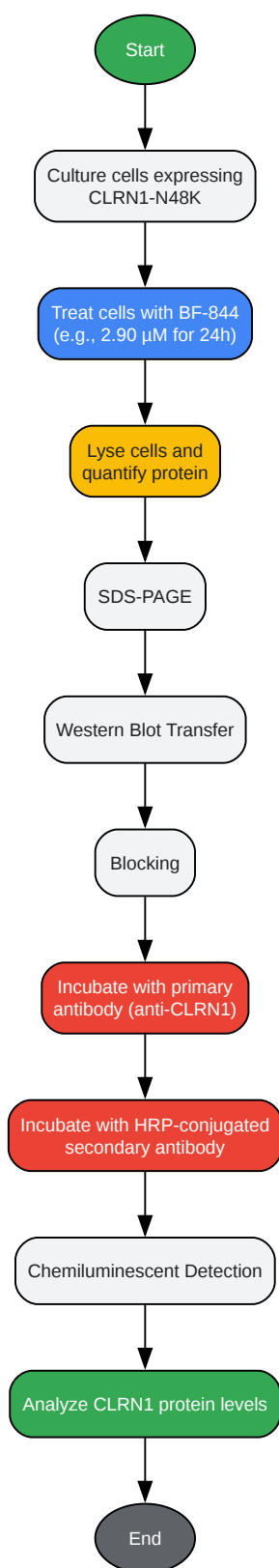
Preparation of **BF-844** Stock Solution

- Materials:

- **BF-844** powder
- Dimethyl Sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes
- Procedure:
 1. Aseptically weigh the desired amount of **BF-844** powder in a sterile microcentrifuge tube.
 2. Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
 3. Vortex the solution until the **BF-844** is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
 4. Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
 5. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 6. Store the aliquots at -20°C for long-term storage.

In Vitro CLRN1-N48K Stabilization Assay

This protocol describes the assessment of **BF-844**'s ability to stabilize the CLRN1-N48K protein in a cell-based assay, followed by Western blot analysis.



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Workflow for in vitro stabilization assay.

- Cell Culture and Treatment:

1. Culture a suitable cell line (e.g., HEK293) stably expressing the CLRN1-N48K mutant protein in appropriate culture media.
2. Seed the cells in multi-well plates and allow them to adhere overnight.
3. Treat the cells with varying concentrations of **BF-844** (a concentration of 2.90 μ M for 24 hours has been shown to be effective).^[4] Include a vehicle control (DMSO) and a positive control if available.

- Cell Lysis and Protein Quantification:

1. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
2. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
3. Centrifuge the lysates to pellet cell debris and collect the supernatant.
4. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

- Western Blotting:

1. Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
2. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
3. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
5. Incubate the membrane with a primary antibody specific for CLRN1 overnight at 4°C.

6. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
7. Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
8. Image the blot and perform densitometric analysis to quantify the levels of CLRN1 protein relative to a loading control (e.g., GAPDH or β -actin).

In Vivo Administration in a Mouse Model of Usher Syndrome III

This protocol provides a general guideline for the intraperitoneal administration of **BF-844** to a mouse model of USH3.

- Animal Model:
 - Use a relevant mouse model, such as a knock-in mouse expressing the human CLRN1-N48K mutation.
- **BF-844** Formulation:
 1. Prepare a formulation of **BF-844** suitable for intraperitoneal (i.p.) injection. The vehicle used in published studies is not always specified, but a common vehicle for in vivo studies is a solution of DMSO, Tween 80, and saline. The final concentration of DMSO should be kept low to avoid toxicity. It is crucial to perform a pilot study to determine the optimal and well-tolerated vehicle and **BF-844** concentration.
- Dosing and Administration:
 1. A dosage of 10 mg/kg administered via i.p. injection has been shown to be effective in preserving hearing in a mouse model.^[4]
 2. The frequency and duration of administration will depend on the specific experimental design and the progression of the phenotype in the chosen mouse model.
- Efficacy Assessment:

1. Monitor the hearing function of the mice using methods such as Auditory Brainstem Response (ABR) at various time points.
2. At the end of the study, cochlear and retinal tissues can be collected for histological and molecular analysis to assess the effects of **BF-844** on cellular morphology and protein expression.

Quantitative Data Summary

Parameter	Value	Condition	Reference
HSP60 Inhibition	87.07 ± 27.70%	0.846 µM BF-844	[4]
HSP90 Inhibition	40.06 ± 19.10%	0.846 µM BF-844	[4]
CLRN1-N48K Transport to Plasma Membrane	~6% of total	2.90 µM BF-844 for 24h in C1, D1, D6 cells	[4]
In Vivo Dose (Mouse)	10 mg/kg	Intraperitoneal injection	[4]
In Vivo Efficacy (Hearing Preservation in Mice)	27.5–35.0 dB SPL lower threshold vs. untreated	10 mg/kg BF-844	[3]
Pharmacokinetics (AUC in mice)	1.76 µM·h and 1.98 µM·h	3 mg/kg and 10 mg/kg i.p. respectively	[3]

Conclusion

BF-844 represents a promising therapeutic candidate for the treatment of Usher syndrome type III caused by the CLRN1-N48K mutation. Its mechanism of action as a pharmacological chaperone that stabilizes the mutant protein through the inhibition of HSP60 and HSP90 is a novel approach to addressing the underlying cause of the disease. The provided protocols and data serve as a valuable resource for researchers working on the preclinical development of **BF-844** and similar compounds.

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